7-(Morpholine-4-carbonyl)quinazolin-4(3H)-one belongs to the class of quinazolinone derivatives, which are characterized by a bicyclic structure consisting of a pyrimidine ring fused with a benzene ring. Quinazolinones are a prevalent structural motif found in numerous naturally occurring alkaloids and synthetic compounds with diverse biological activities. [, ]
7-(Morpholine-4-carbonyl)quinazolin-4(3H)-one is a compound that belongs to the class of quinazolinones, which are known for their diverse biological activities. This specific compound features a morpholine moiety, which contributes to its pharmacological properties. Quinazolinones, including 7-(Morpholine-4-carbonyl)quinazolin-4(3H)-one, are recognized for their potential in medicinal chemistry, particularly as anti-cancer and anti-inflammatory agents.
The compound can be synthesized through various chemical pathways involving the reaction of anthranilic acid derivatives with morpholine and other reagents. The development of synthetic routes has been documented in multiple studies focusing on quinazolinone derivatives and their biological evaluations .
7-(Morpholine-4-carbonyl)quinazolin-4(3H)-one is classified under heterocyclic compounds, specifically within the category of quinazolinones. These compounds are characterized by a fused bicyclic structure containing nitrogen atoms, which is crucial for their biological activity.
The synthesis of 7-(Morpholine-4-carbonyl)quinazolin-4(3H)-one can be achieved through several methods, primarily involving the condensation of anthranilic acid derivatives with morpholine. One effective method involves the use of oxalyl chloride to activate the carboxylic acid group of anthranilic acid, facilitating its reaction with morpholine under controlled conditions .
The yield and purity of the final product can be influenced by factors such as temperature, reaction time, and the choice of solvent .
7-(Morpholine-4-carbonyl)quinazolin-4(3H)-one consists of a quinazolinone ring fused with a morpholine carbonyl group. The molecular formula is C_{12}H_{12}N_{2}O_{2}, indicating the presence of two nitrogen atoms within the structure.
7-(Morpholine-4-carbonyl)quinazolin-4(3H)-one can undergo various chemical reactions due to its functional groups:
The reactivity is largely influenced by the electron-withdrawing effects of the carbonyl group and the basicity of the nitrogen atoms in both the morpholine and quinazolinone structures .
The mechanism by which 7-(Morpholine-4-carbonyl)quinazolin-4(3H)-one exerts its biological effects involves interaction with specific molecular targets within cells:
Studies have demonstrated that derivatives of quinazolinones can significantly reduce tumor growth in vitro and in vivo models, showcasing their potential therapeutic benefits .
Relevant analyses such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide insights into stability and thermal behavior .
7-(Morpholine-4-carbonyl)quinazolin-4(3H)-one has several promising applications:
Research continues into optimizing its pharmacological properties and expanding its applications in medicinal chemistry .
Fragment-based drug design (FBDD) has emerged as a strategic approach for developing dual-target inhibitors centered on the quinazolinone scaffold. This methodology employs low-molecular-weight fragments (<300 Da) that bind weakly to biological targets but exhibit high ligand efficiency. In the design of PARP1/BRD4 dual inhibitors for breast cancer therapy, researchers screened a fragment library against both targets using biophysical techniques such as surface plasmon resonance (SPR) and differential scanning fluorimetry (DSF). Initial fragment hits with quinazolinone cores demonstrated micromolar binding affinities. Through iterative structural optimization—guided by protein-ligand interaction profiling—key pharmacophores were combinatorially assembled: A 7-carboxamide quinazolinone core for PARP1 engagement and a 2-((2-chloro-6-fluorobenzyl)thio) moiety for BRD4 binding. The morpholine-4-carbonyl group was integrated to enhance solubility and synthetic lethality effects. This approach yielded compound 19d (ADTL-BPI1901), which exhibited balanced enzymatic inhibition (PARP1 IC₅₀: 0.66 μM; BRD4 IC₅₀: 0.30 μM) and in vivo antitumor efficacy in BRCA1/2 wild-type models [2] [9].
Table 1: Fragment Optimization Pathway for Dual-Target Inhibitor 19d
Optimization Round | Core Fragment | Added Pharmacophore | PARP1 IC₅₀ (μM) | BRD4 IC₅₀ (μM) |
---|---|---|---|---|
Initial hit | Quinazolin-4-one | None | >50 | >50 |
Round 1 | 7-Carboxyquinazolinone | 3-(4-Fluorophenyl) | 11.2 | 15.7 |
Round 2 | 7-Carboxamide | 2-(Chloro-benzylthio) | 1.5 | 2.1 |
Final (19d) | 7-(Morpholine-4-carbonyl) | Optimized benzylthio | 0.66 | 0.30 |
The quinazolin-4(3H)-one core is synthesized through cyclization strategies that dictate substituent positioning and overall yield. Two principal routes dominate:
Route A: Anthranilic Acid Derivatives CyclizationBeginning with dimethyl 2-aminoterephthalate, reaction with phenyl isothiocyanate in refluxing pyridine generates 3-phenyl-2-thioxoquinazoline-4-one. Subsequent alkylation with 2-chloro-6-fluorobenzyl chloride introduces the C2-thioether moiety. Selective ester hydrolysis at C7 precedes morpholine-4-carbonyl integration via carbodiimide-mediated coupling [6]. This route achieves a 68% overall yield but requires rigorous control of hydrolysis selectivity.
Route B: 2-Aminobenzamide Cyclization with C1 SynthonsAlternative methods employ 2-aminobenzamides and diverse one-carbon donors:
Route B offers greener alternatives but faces challenges in regioselective C7 functionalization. Post-cyclization acylation is typically required to install the morpholine-4-carbonyl group [6] [8].
Table 2: Comparative Efficiency of Quinazolinone Core Synthesis Methods
Method | Starting Material | Key Reagent/Catalyst | Yield (%) | C7 Functionalization |
---|---|---|---|---|
Anthranilic acid cyclization | Dimethyl aminoterephthalate | Phenyl isothiocyanate | 68 | Post-cyclization acylation |
Cu/formamide coupling | 2-Bromobenzamide | CuI/4-hydroxy-L-proline | 82 | Pre-cyclization required |
α-Keto acid cyclization | 2-Aminobenzamide | None (water solvent) | 75 | Not applicable |
Electrochemical oxidation | 2-Aminobenzamide | Anodic dehydrogenation | 71 | Post-cyclization acylation |
The morpholine-4-carbonyl moiety at C7 significantly enhances physicochemical properties, including aqueous solubility (predicted LogP reduction by 1.2 units) and metabolic stability. Its installation employs two principal acylation strategies:
Acid Chloride-Mediated AcylationQuinazolinone-7-carboxylic acid precursors are treated with thionyl chloride (SOCl₂) to form reactive acyl chlorides. Subsequent nucleophilic addition with morpholine in anhydrous THF at 0–5°C affords the target amide in >85% yield. This method requires strict moisture control but provides high purity [3] [6].
Direct Coupling Using Sustainable ActivatorsGreen chemistry approaches utilize coupling agents such as:
These reagents generate less waste than traditional carbodiimides while maintaining yields >80%. The morpholine carbonyl’s amide bond serves as a hydrogen bond acceptor, potentially interacting with catalytic residues (e.g., Tyr383 and Asp355 in soluble epoxide hydrolase) [6].
Late-stage diversification of quinazolinones leverages transition metal-catalyzed C-H activation to modify aliphatic substituents:
Copper-Catalyzed Benzylic FunctionalizationCu(I)/phenanthroline systems enable γ-C(sp³)–H amination of 3-alkylquinazolinones using tert-butyl hydroperoxide (TBHP) as oxidant. This method installs amino acid residues at C3 positions without pre-functionalization, achieving 75–89% yields [7] [8].
Palladium-Catalyzed Direct AlkylationPd(OAc)₂/8-aminoquinoline directing groups facilitate δ-C(sp³)–H arylation of morpholine-proximal methylene groups. Electron-deficient aryl iodides couple efficiently in trifluoroethanol solvent at 100°C, enabling pharmacokinetic optimization [7].
Iodine-Mediated Oxidative CouplingMolecular iodine catalyzes dehydrogenative coupling between 2-aminobenzamides and aryl methyl ketones, constructing C2-arylquinazolinones. Selectivity depends critically on iodine stoichiometry (optimal at 20 mol%), with electron-donating substituents enhancing yields up to 91% [8].
Table 3: Catalytic C-H Functionalization Methods for Quinazolinone Diversification
Catalyst System | Reaction Type | Substrate Scope | Yield Range (%) | Limitations |
---|---|---|---|---|
CuI/1,10-Phenanthroline | γ-C–H Amination | 3-Alkylquinazolinones | 75–89 | Requires excess TBHP |
Pd(OAc)₂/8-Aminoquinoline | δ-C–H Arylation | C7 alkylamino derivatives | 65–78 | Needs directing group |
I₂/TBHP | Oxidative coupling | 2-Aminobenzamides | 55–91 | Sterically hindered substrates <45% |
Environmentally benign synthesis of 7-(morpholine-4-carbonyl)quinazolin-4(3H)-one derivatives employs:
Solvent Alternatives
Oxidant SelectionTert-butyl hydroperoxide (TBHP) in water emerges as the preferred oxidant for C-H functionalization, generating non-toxic tert-butanol as by-product. This contrasts with peroxide-coupled systems requiring metal-based reductants [8].
Continuous Flow ProcessingStainless-steel microreactors facilitate:
Table 4: Green Chemistry Metrics for Sustainable Quinazolinone Synthesis
Method | PMIⴱ | RMEⴱⴱ (%) | E-factor | Solvent Scoreⴱⴱⴱ |
---|---|---|---|---|
Conventional acylation (DCM) | 32.7 | 45 | 56.2 | 8.3 (High hazard) |
Water-mediated cyclization | 6.5 | 82 | 8.1 | 1.0 (Low hazard) |
Flow decarboxylation | 3.1 | 95 | 2.9 | 1.2 (Low hazard) |
Anisole-based amidation | 11.8 | 76 | 14.3 | 3.5 (Moderate hazard) |
ⴱ Process Mass Intensity; ⴱⴱ Reaction Mass Efficiency; ⴱⴱⴱ CHEM21 solvent selection guide rating (1=best, 10=worst)
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: